molecular formula C4H4BrF2N3 B6182691 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole CAS No. 2703774-40-5

4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole

Cat. No.: B6182691
CAS No.: 2703774-40-5
M. Wt: 212
InChI Key:
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Description

4-Bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole is a heterocyclic compound that contains bromine, fluorine, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-1,1,1-trifluoro-3-buten-2-one with hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its biological activity.

    Materials Science: It is employed in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(difluoromethyl)-1H-pyrazole
  • 4-Bromo-5-(difluoromethyl)-2-fluoropyridine
  • 4-Bromo-5-(difluoromethyl)-2-methoxyphenol

Uniqueness

4-Bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole is unique due to the presence of both bromine and difluoromethyl groups on the triazole ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2703774-40-5

Molecular Formula

C4H4BrF2N3

Molecular Weight

212

Purity

95

Origin of Product

United States

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